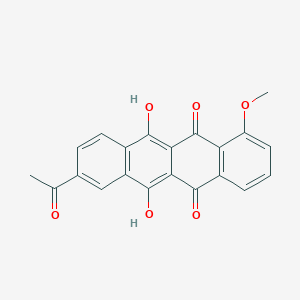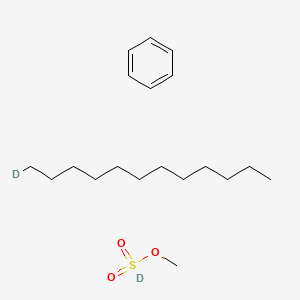
Aluminum terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum terephthalate is a metal-organic framework (MOF) compound formed by the coordination of aluminum ions with terephthalic acid. This compound is known for its high surface area, thermal stability, and unique structural properties, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum terephthalate can be synthesized through hydrothermal methods. One common approach involves autoclaving a suspension of terephthalic acid in an aluminum chloride solution at temperatures ranging from 150 to 390°C and pressures from 2 to 20 MPa . The conditions ensuring the maximum yield of this compound are established through careful control of temperature, pressure, and reaction time.
Industrial Production Methods: In industrial settings, this compound can be produced using waste polyethylene terephthalate (PET) bottles as a source of terephthalic acid. This green synthesis approach involves hydrothermal treatment of PET flakes with aluminum nitrate in the presence of water . This method is cost-effective and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Aluminum terephthalate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide.
Reduction: It can be reduced under specific conditions to yield different aluminum compounds.
Substitution: The terephthalate ligands can be substituted with other organic ligands to form new MOF structures.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas under controlled conditions.
Substitution: Organic ligands in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Various reduced aluminum compounds.
Substitution: New MOF structures with different properties.
Scientific Research Applications
Aluminum terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and porosity.
Biology: Investigated for its potential use in drug delivery systems and biosensors.
Medicine: Explored for its ability to adsorb and release therapeutic agents in a controlled manner.
Industry: Utilized in gas storage, separation processes, and as a flame retardant.
Mechanism of Action
The mechanism by which aluminum terephthalate exerts its effects involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The aluminum ions in the framework can coordinate with different ligands, facilitating catalytic reactions and adsorption processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Polyethylene terephthalate (PET): A common thermoplastic polymer used in fibers and packaging.
Aluminum phosphonate: Used as a flame retardant in polymers.
Aluminum oxide: A widely used compound in catalysis and materials science.
Uniqueness: Aluminum terephthalate stands out due to its unique combination of high surface area, thermal stability, and structural versatility. Unlike PET, which is primarily used in packaging, this compound’s MOF structure allows for diverse applications in catalysis, gas storage, and drug delivery. Compared to aluminum phosphonate and aluminum oxide, this compound offers a more flexible framework for modifying its properties through ligand substitution and other chemical modifications.
Properties
Molecular Formula |
C8H5AlO5 |
|---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
4-oxoalumanyloxycarbonylbenzoic acid |
InChI |
InChI=1S/C8H6O4.Al.O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;+1;/p-1 |
InChI Key |
SOQBEBLKSJUIRC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
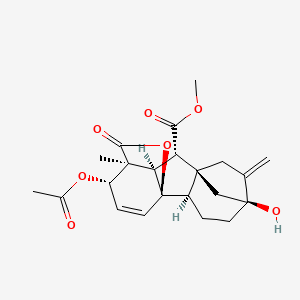

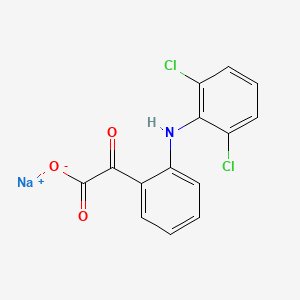
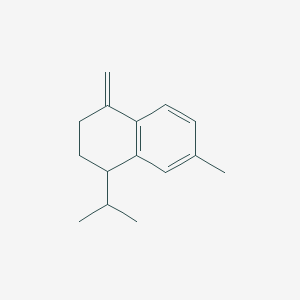
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
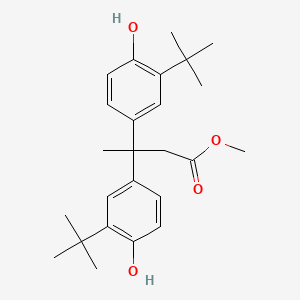
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)


